Bencycloquidium Bromide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del bromuro de bencycloquidio implica la reacción de 3-(2-ciclopentil-2-hidroxi-2-feniletoxi)-1-metil-1-azabiciclo[2.2.2]octano con ácido bromhídrico. La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial del bromuro de bencycloquidio sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores industriales y el control preciso de los parámetros de reacción para mantener la consistencia y la calidad. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromuro de bencycloquidio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados monohidroxilados en las porciones fenil y pentil.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El ion bromuro se puede sustituir por otros aniones en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los reactivos típicos incluyen hidróxido de sodio y otras bases fuertes.

Productos Principales:

Oxidación: Derivados monohidroxilados del bromuro de bencycloquidio.

Sustitución: Varias sales de amonio cuaternario sustituidas.

Aplicaciones Científicas De Investigación

Treatment of Allergic Rhinitis

BCQB has shown significant efficacy in treating persistent allergic rhinitis (PAR). A clinical trial involving 720 patients demonstrated that a nasal spray formulation of BCQB significantly reduced symptoms such as rhinorrhea, sneezing, nasal congestion, and itching compared to placebo. The trial reported a decrease in the visual analog scale (VAS) for rhinorrhea from baseline values, indicating a 72.32% improvement in the BCQB group versus 31.03% in the placebo group (P < 0.001) .

Table 1: Efficacy of this compound in Allergic Rhinitis

| Symptom | BCQB Group Improvement (%) | Placebo Group Improvement (%) |

|---|---|---|

| Rhinorrhea | 72.32 | 31.03 |

| Sneezing | Significant improvement | Not specified |

| Nasal Congestion | Significant improvement | Not specified |

| Itching | Significant improvement | Not specified |

Combination Therapy

Further studies have explored the combination of BCQB with mometasone furoate nasal spray (MFNS). A randomized controlled trial indicated that the combination therapy was superior to MFNS alone in reducing daily runny nose symptoms and improving overall nasal symptom scores . This suggests that BCQB may enhance the therapeutic effects of existing treatments for allergic rhinitis.

Pharmacokinetics and Safety Profile

The pharmacokinetics of BCQB have been extensively studied to understand its absorption, distribution, metabolism, and excretion. In a study involving healthy subjects, BCQB was rapidly absorbed following intranasal administration, with a median time to maximum concentration (t_max) of approximately 8 minutes. The half-life was found to be about 8.5 hours, indicating a favorable pharmacokinetic profile for sustained symptom control .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| t_max (median) | 8 minutes |

| Half-life (t_1/2) | 8.5 hours |

| Maximum Concentration (C_max) | Dose-dependent increase |

| Area Under Curve (AUC) | Linear across doses |

The safety profile of BCQB has been assessed through various clinical trials, revealing that adverse events were generally mild and comparable to placebo groups . This suggests that BCQB could be a safer alternative compared to traditional treatments for allergic rhinitis.

Potential Applications Beyond Allergic Rhinitis

In addition to its application in allergic rhinitis, BCQB is being investigated for its potential use in treating COPD. The compound's mechanism as a muscarinic antagonist may provide benefits in reducing bronchoconstriction and improving airflow in patients with COPD . Further research is needed to establish its efficacy and safety in this broader context.

Mecanismo De Acción

El bromuro de bencycloquidio ejerce sus efectos antagonizando selectivamente los receptores muscarínicos M1 y M3. Esta inhibición reduce la neurotransmisión colinérgica, lo que lleva a una disminución de la secreción glandular y la inflamación . La alta afinidad del compuesto por estos receptores asegura efectos terapéuticos potentes con efectos secundarios mínimos .

Compuestos Similares:

Bromuro de Ipratropio: Otro antagonista del receptor muscarínico utilizado en el tratamiento de afecciones respiratorias.

Bromuro de Tiotropio: Un antagonista muscarínico de acción prolongada utilizado para la enfermedad pulmonar obstructiva crónica.

Singularidad: La selectividad del bromuro de bencycloquidio para los receptores M1 y M3 lo distingue de otros antagonistas muscarínicos. Esta selectividad reduce el riesgo de efectos secundarios cardiovasculares y respiratorios, lo que lo convierte en una opción más segura para los pacientes .

Comparación Con Compuestos Similares

Ipratropium Bromide: Another muscarinic receptor antagonist used in the treatment of respiratory conditions.

Tiotropium Bromide: A long-acting muscarinic antagonist used for chronic obstructive pulmonary disease.

Uniqueness: Bencycloquidium bromide’s selectivity for M1 and M3 receptors sets it apart from other muscarinic antagonists. This selectivity reduces the risk of cardiovascular and respiratory side effects, making it a safer option for patients .

Actividad Biológica

Bencycloquidium bromide (BCQB) is a novel selective muscarinic M1/M3 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in treating rhinorrhea associated with allergic rhinitis. This article delves into the biological activity of BCQB, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research studies.

Pharmacokinetics

BCQB exhibits rapid absorption when administered intranasally, with a median time to maximum concentration () of approximately 8 minutes across various doses (45, 90, and 180 μg). The pharmacokinetic profile reveals a biphasic decline in plasma concentrations with a mean half-life () of about 8.5 hours. Notably, the area under the plasma concentration-time curve (AUC) increases linearly with dose escalation, indicating predictable pharmacokinetics within the studied dose range .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| 8 minutes | |

| 8.5 hours | |

| Cmax | 158.3 pg/mL |

| AUC (45-180 μg) | Dose-dependent |

Clinical Trials

Several clinical trials have evaluated the efficacy of BCQB in treating allergic rhinitis:

- Efficacy in Allergic Rhinitis : A study involving 720 patients demonstrated that BCQB (90 μg per nostril four times daily) significantly reduced rhinorrhea scores compared to placebo, with a change ratio of 72.32% in the BCQB group versus 31.03% in the placebo group (P < 0.001) .

- Combination Therapy : Another trial assessed BCQB nasal spray alone and in combination with mometasone furoate for moderate-severe persistent allergic rhinitis. This study aimed to evaluate both efficacy and safety across different treatment groups .

- Acute Rhinitis : A multicenter study focused on acute rhinitis post-cold showed significant improvements in rhinorrhea scores after treatment with varying doses of BCQB nasal spray (22.5 μg, 45 μg, and 90 μg) .

Summary of Clinical Findings

| Study Type | Population Size | Key Findings |

|---|---|---|

| Allergic Rhinitis Trial | 720 | Significant reduction in rhinorrhea scores |

| Combination Therapy | 450 | Evaluated efficacy with mometasone furoate |

| Acute Rhinitis Study | 238 | Improved rhinorrhea duration and scores |

Safety Profile

The safety profile of BCQB has been consistently reported as favorable across various studies. Adverse events (AEs) were generally mild and transient, with no serious adverse events reported during clinical trials . The incidence of adverse reactions was comparable between BCQB and placebo groups, underscoring its safety as an anticholinergic agent .

Adverse Events Reported

- Common AEs : Mild nasal irritation, headache.

- Serious AEs : None reported.

BCQB functions as a muscarinic receptor antagonist, primarily targeting M1 and M3 receptors. This mechanism is crucial for its therapeutic effects in managing symptoms associated with excessive mucus secretion in conditions like allergic rhinitis . Additionally, it has been shown to inhibit airway smooth muscle thickening and contractile protein expression, which may contribute to its efficacy in respiratory conditions .

Propiedades

IUPAC Name |

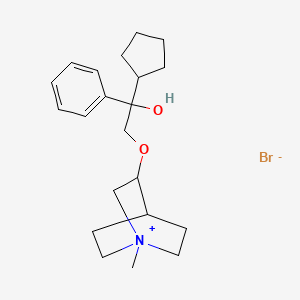

1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUJEWVKOCYOQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860804-18-8 | |

| Record name | Bencycloquidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860804-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.